

# Application Notes and Protocols: DS44960156 (DS18561882) in Animal Models of Cancer

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Compound of Interest		
Compound Name:	DS44960156	
Cat. No.:	B2550576	Get Quote

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## Introduction

**DS44960156** and its optimized successor, DS18561882, are potent and selective inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1][2] MTHFD2 is a mitochondrial enzyme crucial for one-carbon metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other essential molecules required for rapid proliferation.[2][3] Notably, MTHFD2 is highly expressed in embryonic and tumor tissues but shows low to undetectable expression in most healthy adult tissues, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[2] Preclinical studies have demonstrated the anti-tumor efficacy of these compounds in animal models, highlighting their potential as novel anticancer agents.

These application notes provide a comprehensive overview of the treatment with DS18561882 in a breast cancer xenograft model, including quantitative efficacy data and detailed experimental protocols.

## **Data Presentation**

Table 1: In Vitro Activity of DS18561882



Cell Line	Cancer Type	Parameter	Value	Reference
Human Breast Cancer Cell Line	Breast Cancer	GI50	140 nM	

Table 2: In Vivo Antitumor Efficacy of DS18561882 in a

Mouse Xenograft Model

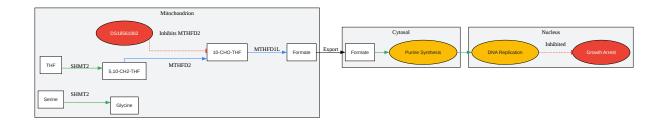
Animal Model	Cancer Type	Treatment	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
MDA-MB-231 Xenograft (BALB/cAJcl- nu/nu mice)	Breast Cancer	DS18561882 (30 mg/kg)	Oral, BID	Dose- dependent	
MDA-MB-231 Xenograft (BALB/cAJcl- nu/nu mice)	Breast Cancer	DS18561882 (100 mg/kg)	Oral, BID	Dose- dependent	
MDA-MB-231 Xenograft (BALB/cAJcl- nu/nu mice)	Breast Cancer	DS18561882 (300 mg/kg)	Oral, BID	67% (Almost complete inhibition)	

Note: At the efficacious dose of 300 mg/kg, no significant changes in mouse body weight were observed, suggesting good tolerability.

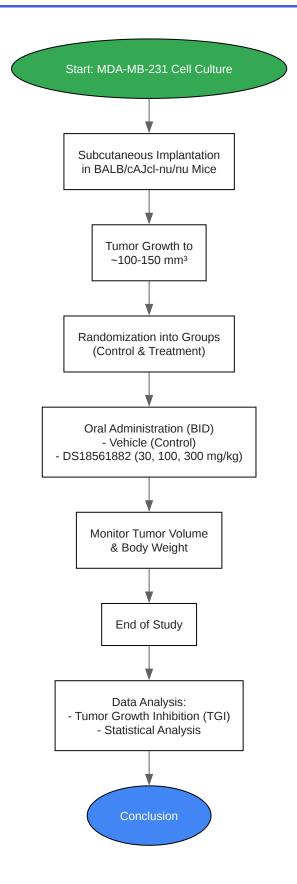
# **Signaling Pathway**

The primary mechanism of action of DS18561882 is the inhibition of MTHFD2, a key enzyme in mitochondrial one-carbon metabolism. This inhibition leads to the depletion of formate, which is essential for the de novo synthesis of purines. The lack of purines results in an inability of cancer cells to replicate their DNA and proliferate, ultimately leading to growth arrest.









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## References

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- 2. More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
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